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Compound of Interest

Compound Name: Diethyl 3,4-furandicarboxylate

Cat. No.: B1294836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
3,4-furandicarboxylate, a key heterocyclic compound with applications in organic synthesis

and materials science. This document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed

experimental protocols for the acquisition of such data.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Diethyl 3,4-
furandicarboxylate.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Nucleus
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

¹H 8.03 Singlet -
H-2, H-5 (Furan

ring protons)

¹H 4.34 Quartet 7.1
-CH₂- (Ethyl

group)

¹H 1.36 Triplet 7.1
-CH₃ (Ethyl

group)

¹³C 162.5 - -
C=O (Ester

carbonyl)

¹³C 148.9 - -
C-2, C-5 (Furan

ring carbons)

¹³C 121.2 - -
C-3, C-4 (Furan

ring carbons)

¹³C 61.4 - -
-CH₂- (Ethyl

group)

¹³C 14.2 - -
-CH₃ (Ethyl

group)

Note: NMR data is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane

(TMS) as an internal standard.

Table 2: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode

~2980 Medium C-H stretch (Aliphatic)

~1720 Strong C=O stretch (Ester)

~1590 Medium C=C stretch (Furan ring)

~1250 Strong C-O stretch (Ester)
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Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

212 High [M]⁺ (Molecular ion)

183 Moderate [M - C₂H₅]⁺

167 High [M - OC₂H₅]⁺

139 Moderate [M - COOC₂H₅]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A solution of Diethyl 3,4-furandicarboxylate (approximately 10-20 mg)

is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
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A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-

to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed

to simplify the spectrum and enhance signal intensity.

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and

a relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) are required due to the low natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As Diethyl 3,4-furandicarboxylate is a liquid at room temperature, a

thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is

placed on one plate, and the second plate is carefully placed on top to create a uniform thin

film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is recorded first to subtract any

atmospheric and instrumental interferences.
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The sample (sandwiched between the plates) is then placed in the sample holder.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-

noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or through a gas chromatograph (GC-MS) for pure samples.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagram illustrates the

general process of spectroscopic analysis.
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Caption: Workflow for the spectroscopic analysis of Diethyl 3,4-furandicarboxylate.

This guide serves as a foundational resource for researchers and professionals engaged in the

synthesis, characterization, and application of Diethyl 3,4-furandicarboxylate. The provided

data and protocols are intended to facilitate accurate and reproducible scientific investigation.

To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 3,4-furandicarboxylate:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294836#spectroscopic-data-nmr-ir-ms-of-diethyl-3-
4-furandicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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